5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves multiple steps. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, or ZnCl2 . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the brain, modulating neurotransmitter release and uptake. This interaction can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Used in the synthesis of pharmaceuticals.
2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Evaluated for its antibacterial properties.
The uniqueness of 5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
5-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H23N3O5/c1-29-18-10-14-8-9-24(13-15(14)11-19(18)30-2)20(26)12-17-21(27)25(22(28)23-17)16-6-4-3-5-7-16/h3-7,10-11,17H,8-9,12-13H2,1-2H3,(H,23,28) |
InChI Key |
YPBSLJRFJFEAED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CC3C(=O)N(C(=O)N3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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